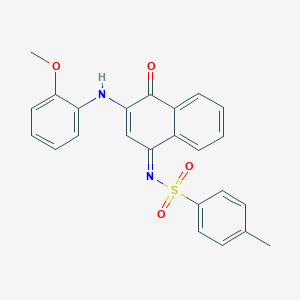
N-(3-(2-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(2-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide, also known as MNK, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. MNK has been shown to target various signaling pathways involved in cancer progression, making it a promising candidate for cancer treatment.
Mecanismo De Acción
N-(3-(2-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide exerts its anticancer effects by inhibiting the activity of various protein kinases involved in cancer progression. Specifically, N-(3-(2-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide targets the MAPK and PI3K/Akt pathways, which are known to play a crucial role in cell survival, proliferation, and differentiation. By inhibiting these pathways, N-(3-(2-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide induces apoptosis in cancer cells and inhibits tumor growth.
Biochemical and Physiological Effects:
N-(3-(2-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and reduce angiogenesis. N-(3-(2-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide has also been shown to inhibit the activity of various protein kinases involved in cancer progression, including the MAPK and PI3K/Akt pathways. Additionally, N-(3-(2-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide has been shown to have anti-inflammatory effects and can reduce the production of cytokines involved in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-(2-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide in lab experiments is its specificity for targeting protein kinases involved in cancer progression. N-(3-(2-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide has been shown to have a high selectivity for its target kinases, which reduces the risk of off-target effects. However, one limitation of using N-(3-(2-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on N-(3-(2-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide. One area of research is the optimization of the synthesis method to improve the yield and purity of the final product. Another area of research is the development of N-(3-(2-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide analogs with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to elucidate the precise mechanism of action of N-(3-(2-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide and its potential therapeutic applications in other diseases besides cancer.
Métodos De Síntesis
N-(3-(2-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 2-methoxyaniline with 4-methylbenzenesulfonyl chloride to form an intermediate, which is then reacted with 4-hydroxy-1-naphthaldehyde to yield N-(3-(2-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide. The final product can be purified through recrystallization or chromatography.
Aplicaciones Científicas De Investigación
N-(3-(2-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of various protein kinases involved in cancer progression, including the MAPK and PI3K/Akt pathways. N-(3-(2-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide has also been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Propiedades
Fórmula molecular |
C24H20N2O4S |
|---|---|
Peso molecular |
432.5 g/mol |
Nombre IUPAC |
(NZ)-N-[3-(2-methoxyanilino)-4-oxonaphthalen-1-ylidene]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C24H20N2O4S/c1-16-11-13-17(14-12-16)31(28,29)26-21-15-22(24(27)19-8-4-3-7-18(19)21)25-20-9-5-6-10-23(20)30-2/h3-15,25H,1-2H3/b26-21- |
Clave InChI |
NWMGFDIQUKMFPY-QLYXXIJNSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC=C4OC |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC=C4OC |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC=C4OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Butyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281270.png)
![Butyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281272.png)
![N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-4-isopropylbenzenesulfonamide](/img/structure/B281276.png)
![4-isopropyl-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide](/img/structure/B281277.png)
![Benzyl 2-methyl-5-[(2-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281281.png)
![Benzyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281282.png)
![Benzyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281283.png)
![Benzyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281285.png)
![Benzyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281286.png)
![Butyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281294.png)
![2-Methoxyethyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281297.png)
![Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281299.png)
![Benzyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281300.png)
![Methyl 2-tert-butyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281301.png)